Physical properties of 2-isopropyl-6-bromopyridazin-3-one
Physical properties of 2-isopropyl-6-bromopyridazin-3-one
An In-depth Technical Guide to the Physical and Structural Characterization of 2-isopropyl-6-bromopyridazin-3-one
Abstract
Pyridazinone derivatives represent a class of heterocyclic compounds with significant importance in medicinal chemistry and drug development, owing to their diverse biological activities. The compound 2-isopropyl-6-bromopyridazin-3-one is a specific analogue within this class, and a thorough understanding of its physical properties is paramount for its application in synthesis, formulation, and biological screening. This guide provides a comprehensive framework for the systematic determination and validation of the key physical and structural properties of this molecule. It is designed for researchers and drug development professionals, emphasizing not just the protocols themselves, but the scientific rationale behind the experimental design, ensuring a self-validating and robust characterization process.
Introduction and Molecular Overview
The pyridazinone core is a privileged scaffold in pharmaceutical research. The introduction of an isopropyl group at the N-2 position and a bromine atom at the C-6 position creates a molecule with distinct electronic and steric properties that can modulate its interaction with biological targets. As with any novel or specialized chemical entity, a foundational step before its use in advanced applications is the precise determination of its physical characteristics. These properties, including melting point, solubility, and spectroscopic identity, govern its purity, stability, handling, and suitability for further chemical modification or formulation.
This document outlines the essential experimental workflows to characterize 2-isopropyl-6-bromopyridazin-3-one, establishing a reliable data profile for this compound.
Table 1: Computed Molecular Properties for 2-isopropyl-6-bromopyridazin-3-one
| Property | Value | Rationale |
| Molecular Formula | C₇H₉BrN₂O | Derived from the chemical structure. |
| Molecular Weight | 217.07 g/mol | Sum of the atomic weights of the constituent atoms. |
| Canonical SMILES | CC(C)N1N=CC=C(C1=O)Br | A unique line notation representing the 2D structure. |
| Predicted XLogP3 | 1.2 - 1.8 | This value, predicted via computational models, suggests moderate lipophilicity, which may influence solubility in both organic and aqueous systems. |
| Hydrogen Bond Donors | 0 | The N-2 position is substituted, removing the potential N-H donor. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the pyridazinone ring nitrogen atoms can act as hydrogen bond acceptors. |
Purity and Thermal Behavior: Melting Point Determination
Scientific Rationale
The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity.[1] A pure crystalline solid typically exhibits a sharp, well-defined melting point range (often ≤ 1°C). Impurities disrupt the crystal lattice, resulting in a lower and broader melting range.[2] Therefore, establishing a consistent and narrow melting point range is a critical first step in validating the synthesis and purification of 2-isopropyl-6-bromopyridazin-3-one.
Experimental Protocol for Melting Point Determination
This protocol describes the use of a digital melting point apparatus (e.g., Mel-Temp) for accurate and reproducible measurements.[1][2][3]
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Sample Preparation:
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Place a small amount (10-20 mg) of the dry, crystalline 2-isopropyl-6-bromopyridazin-3-one onto a clean, dry watch glass.
-
Using a spatula, crush the sample into a fine, uniform powder. This ensures efficient and even heat transfer within the capillary tube.
-
-
Capillary Tube Loading:
-
Tamp the open end of a capillary melting point tube into the powdered sample until a small amount (2-3 mm in height) of the compound enters the tube.
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the closed end.[2]
-
-
Preliminary (Rapid) Determination:
-
Place the loaded capillary tube into the heating block of the apparatus.
-
Set a rapid heating rate (e.g., 10-20°C per minute) to quickly identify an approximate melting temperature. This initial run conserves time and establishes the range for a more precise measurement.
-
-
Accurate (Slow) Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the preliminary run.
-
Insert a new, freshly packed capillary tube.
-
Set a slow heating rate of 1-2°C per minute. A slow ramp rate is crucial for allowing the system to remain in thermal equilibrium, yielding an accurate range.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last crystal of the solid melts completely (T₂). The melting point is reported as the range T₁ - T₂.
-
-
Validation:
-
Repeat the accurate determination at least two more times. Consistent results (within 0.5°C) validate the measurement.
-
Visualization: Melting Point Workflow
Caption: Workflow for accurate melting point determination.
Solubility Profiling
Scientific Rationale
Solubility is a critical parameter that influences every stage of drug development, from chemical synthesis (solvent selection) and purification (crystallization) to formulation and bioavailability. The structure of 2-isopropyl-6-bromopyridazin-3-one is amphiphilic, containing a polar pyridazinone ring capable of hydrogen bonding and nonpolar regions (isopropyl and bromophenyl moieties). This suggests it will have varied solubility across different solvent classes. A systematic solubility screen is conducted based on the "like dissolves like" principle and acid-base chemistry to build a comprehensive profile.[4]
Experimental Protocol for Qualitative Solubility Testing
This protocol provides a standardized method for assessing solubility in a range of pharmaceutically and synthetically relevant solvents.[5][6][7]
-
General Procedure:
-
Add approximately 5 mg of 2-isopropyl-6-bromopyridazin-3-one to a small test tube.
-
Add 0.5 mL of the test solvent in portions, vortexing or shaking vigorously for at least 30-60 seconds after each addition.[4][5]
-
Visually inspect the solution for any remaining solid particles against a contrasting background.
-
Classify as "Soluble" (no visible solid), "Partially Soluble" (some solid remains but significant dissolution occurred), or "Insoluble" (no apparent dissolution).
-
-
Solvent Selection and Testing Flow:
-
Step 1: Water. Test for solubility in deionized water. The presence of polar functional groups may impart some aqueous solubility.
-
Step 2: Aqueous Acid/Base (if water-insoluble). This sequence probes for ionizable functional groups.[7]
-
5% Aqueous HCl: Solubility indicates the presence of a basic group (e.g., an amine). The pyridazinone nitrogens are generally not basic enough to be protonated by dilute acid.
-
5% Aqueous NaOH: Solubility indicates an acidic proton. The pyridazinone ring does not have an acidic proton due to N-substitution.
-
-
Step 3: Organic Solvents. Test in a range of solvents with varying polarities to establish a full profile.
-
Nonpolar: Hexanes, Toluene
-
Moderately Polar (Aprotic): Diethyl Ether, Ethyl Acetate, Dichloromethane (DCM)
-
Polar Aprotic: Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Polar Protic: Methanol, Ethanol
-
-
Visualization: Solubility Testing Flowchart
Caption: Decision workflow for solubility classification.
Predicted Solubility Profile
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Water | Polar Protic | Low to Insoluble | The large nonpolar surface area from the isopropyl and brominated ring likely outweighs the polarity of the carbonyl group. |
| Hexane | Nonpolar | Low to Insoluble | The molecule possesses significant polarity from the pyridazinone core. |
| Dichloromethane | Moderately Polar Aprotic | Soluble | Good balance of polarity to dissolve both polar and nonpolar features. |
| Ethyl Acetate | Moderately Polar Aprotic | Soluble | The ester group can interact with the polar core of the solute. |
| Methanol / Ethanol | Polar Protic | Soluble | Capable of acting as hydrogen bond acceptors for the solvent's hydroxyl group. |
| DMSO / DMF | Polar Aprotic | Very Soluble | Highly polar solvents capable of dissolving a wide range of organic molecules. |
Structural Confirmation by Spectroscopy
Scientific Rationale
While properties like melting point and solubility provide valuable information, they do not confirm the chemical structure. Spectroscopic techniques are essential for unambiguous structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for mapping the carbon-hydrogen framework of an organic molecule.[8][9] Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) confirms the molecular weight and elemental composition (specifically, the presence of bromine).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble (e.g., Chloroform-d, CDCl₃, or DMSO-d₆), as determined from the solubility screen.
-
Sample Weighing: Accurately weigh 5-10 mg of 2-isopropyl-6-bromopyridazin-3-one and transfer it to a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing an internal standard (typically 0.03% Tetramethylsilane, TMS).
-
Dissolution: Cap the NMR tube and invert it several times or use a vortex mixer to ensure the sample is fully dissolved. The solution should be clear and free of particulate matter.
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
The ¹H NMR spectrum provides definitive evidence for the proton environment, connectivity, and relative abundance.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.0 - 7.5 | Doublet | 1H | H-4 | Vinylic proton on the pyridazinone ring, likely coupled to H-5. |
| ~ 6.8 - 7.2 | Doublet | 1H | H-5 | Vinylic proton adjacent to the bromine atom, coupled to H-4. |
| ~ 4.8 - 5.2 | Septet | 1H | -CH(CH₃)₂ | The methine proton of the isopropyl group, split by the six equivalent methyl protons (n+1 = 7). |
| ~ 1.4 - 1.6 | Doublet | 6H | -CH(CH₃)₂ | The six equivalent protons of the two methyl groups, split by the single methine proton (n+1 = 2). |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. A sample can be analyzed as a thin film, a KBr pellet, or via an Attenuated Total Reflectance (ATR) accessory.
Predicted Key IR Absorptions:
-
~1660-1680 cm⁻¹: Strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the cyclic amide (lactam) in the pyridazinone ring.
-
~1580-1620 cm⁻¹: Absorptions corresponding to C=N and C=C stretching vibrations within the heterocyclic ring.
-
~2950-3000 cm⁻¹: C-H stretching vibrations from the isopropyl group.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound. For 2-isopropyl-6-bromopyridazin-3-one, the most telling feature will be the isotopic pattern of bromine.
Predicted Mass Spectrum Features:
-
Molecular Ion (M⁺): A pair of peaks corresponding to the molecular ion.
-
Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), two peaks of nearly equal intensity will be observed at m/z = 216 and m/z = 218, which is a definitive signature for a monobrominated compound.
Conclusion
This technical guide establishes a rigorous and scientifically grounded framework for the comprehensive characterization of 2-isopropyl-6-bromopyridazin-3-one. By systematically determining its melting point, solubility profile, and spectroscopic signatures, researchers can ensure the compound's identity, purity, and suitability for downstream applications in drug discovery and development. The protocols and rationale provided herein are designed to be self-validating and serve as a standard operating procedure for the analysis of this and other novel pyridazinone derivatives.
References
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